

Synthesis of Organometallic Clusters: An Application Guide for Researchers

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Introduction: The Architectural Elegance of Polynuclear Organometallic Clusters

Organometallic clusters, composed of a core of three or more metal atoms linked by metal-metal bonds and adorned with a periphery of organic ligands, represent a fascinating and synthetically challenging class of molecules.^[1] These intricate structures serve as a crucial bridge between simple mononuclear organometallic complexes and bulk metallic nanoparticles, offering unique electronic, catalytic, and material properties.^[2] Their synthesis is both an art and a science, demanding a deep understanding of reaction mechanisms, ligand effects, and purification techniques to achieve atomically precise structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the synthesis of organometallic clusters, with a focus on fostering experimental success through a mechanistic understanding of the underlying processes. We will delve into the synthesis of three major classes of organometallic clusters: metal carbonyls, thiolate-protected gold clusters, and phosphine-stabilized gold clusters, providing step-by-step protocols, troubleshooting advice, and characterization guidelines.

I. Fundamental Principles of Organometallic Cluster Synthesis

The formation of an organometallic cluster is a self-assembly process governed by a delicate interplay of factors including the nature of the metal precursor, the type of ligands, the reducing agent, solvent, and reaction temperature.[3] Understanding these variables is paramount to controlling the nuclearity (the number of metal atoms) and the geometry of the final cluster.

Ligand Effects: Ligands are not merely spectators in cluster synthesis; they are active participants that dictate the cluster's size, shape, and stability.[4] Bulky ligands, for instance, can sterically hinder the aggregation of metal atoms, leading to smaller clusters. The electronic properties of ligands also play a critical role. For example, in the synthesis of phosphine-stabilized gold clusters, the choice of phosphine ligand can significantly influence the final cluster size.[5]

Reductant Role: In many syntheses, particularly for gold clusters, a reducing agent is employed to convert metal ions (e.g., Au(III) or Au(I)) to the zero-valent state, which then aggregate to form the cluster core.[6][7] The strength and concentration of the reducing agent can dramatically impact the kinetics of cluster formation and, consequently, the size distribution of the resulting clusters.[8][9]

Solvent and Temperature: The choice of solvent can influence the solubility of precursors and intermediates, as well as the stability of the final cluster.[10] Temperature control is also crucial, as many cluster-forming reactions are sensitive to thermal changes, which can affect reaction rates and product distribution.

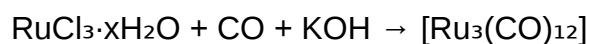
II. Synthesis Protocols for Representative Organometallic Clusters

The following section provides detailed, step-by-step protocols for the synthesis of three distinct and widely studied organometallic clusters. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

A. Metal Carbonyl Cluster: Synthesis of Triruthenium Dodecacarbonyl, $[\text{Ru}_3(\text{CO})_{12}]$

Triruthenium dodecacarbonyl is a foundational metal carbonyl cluster and a versatile starting material for the synthesis of other ruthenium clusters and catalysts.[11] The following protocol is a convenient, high-yield synthesis from ruthenium(III) chloride hydrate.[12][13]

Reaction Scheme:



Experimental Protocol:

- **Apparatus Setup:** Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a gas inlet for carbon monoxide (CO).[12] Ensure all glassware is thoroughly dried.
- **Initial Reaction:** To the flask, add $\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$ (5.0 g) and 2-ethoxyethanol (250 mL). De-aerate the solution by bubbling with nitrogen or by stirring under a vacuum for several minutes.
- **Carbonylation (Step I):** Introduce a steady stream of CO gas (approximately 2 bubbles per second) into the solution while stirring vigorously. Heat the mixture to 80°C for 45 minutes. The solution will gradually turn from a dark color to a blood red.
- **Formation of Ru(II) Intermediate:** Increase the temperature to 135°C (reflux) and maintain for 30-45 minutes, or until the solution becomes a clear, golden yellow. This indicates the formation of a ruthenium(II) carbonyl chloride intermediate.[12] Cool the solution to 75°C.
- **Reduction to Ru(0) (Step II):** Reduce the CO flow rate to approximately 1 bubble per second. Cautiously add potassium hydroxide (KOH) pellets (2.4 g) to the solution at 75°C. The solution will darken to a deep brown. Maintain the temperature between 75-80°C.
- **Crystallization:** After 45 minutes, turn off the heat but continue to stir and bubble CO through the solution. Allow the flask to cool slowly to room temperature. Orange-red crystals of $[\text{Ru}_3(\text{CO})_{12}]$ will precipitate.
- **Isolation and Purification:** Collect the crystals by filtration, wash with cold ethanol, and then with hexane. The product can be further purified by recrystallization from hot toluene.

Troubleshooting:

- **Low Yield:** Insufficient CO flow or vigorousness of stirring in the initial carbonylation step can lead to incomplete formation of the Ru(II) intermediate. Ensure a consistent and rapid stream of CO. The temperature control in the second step is also critical; temperatures above 85°C can lead to side reactions.[12]
- **Product Contamination:** The primary contaminants are often lower nuclearity ruthenium carbonyl species. Purification by column chromatography on silica gel with a hexane/dichloromethane eluent can be effective.

B. Thiolate-Protected Gold Nanocluster: Synthesis of $[\text{Au}_{25}(\text{SR})_{18}]^{-}$

Thiolate-protected gold nanoclusters are renowned for their remarkable stability and size-dependent optical and electronic properties.[14] The synthesis of $[\text{Au}_{25}(\text{SR})_{18}]^{-}$ is a well-established procedure that yields a highly monodisperse product.[15]

Experimental Protocol:

- **Preparation of Au(I)-Thiolate Intermediate:** In a two-phase system, dissolve tetrachloroauric(III) acid ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$) in water and transfer it to a solution of tetraoctylammonium bromide (TOAB) in toluene. Add the desired thiol (e.g., phenylethanethiol) to the organic phase and stir until the aqueous layer becomes colorless, indicating the formation of the Au(I)-thiolate complex in the organic phase.
- **Controlled Reduction:** Cool the organic phase to 0°C in an ice bath. While stirring vigorously, slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH_4) dropwise over several minutes. The reaction mixture will turn dark brown, indicating the formation of gold nanoclusters.
- **Size Focusing:** Allow the reaction to stir at room temperature for several hours. This "size-focusing" step allows the initially formed mixture of clusters to converge to the thermodynamically stable $[\text{Au}_{25}(\text{SR})_{18}]^{-}$. [16]
- **Purification:**

- Solvent Extraction: Remove the aqueous layer and wash the organic phase with water to remove any remaining salts.
- Precipitation: Add a large volume of a non-solvent, such as methanol or ethanol, to the toluene solution to precipitate the gold nanoclusters.[17][18]
- Centrifugation: Collect the precipitate by centrifugation and wash it several times with the non-solvent to remove excess thiol and other impurities.
- Redissolution: Redissolve the purified nanoclusters in a minimal amount of a good solvent like dichloromethane or toluene.

Troubleshooting:

- Polydispersity: The rate of addition of the reducing agent is critical. A too-rapid addition can lead to a broad size distribution. Slow, dropwise addition is essential.[9] The stirring speed during reduction also plays a role in controlling the reaction kinetics.[16]
- Low Yield: Incomplete phase transfer of the gold salt or insufficient reduction can lead to low yields. Ensure the complete transfer of the gold to the organic phase before reduction.

C. Phosphine-Stabilized Gold Cluster: Synthesis of $[\text{Au}_{11}(\text{PPh}_3)_7\text{Cl}_3]$

Phosphine-stabilized gold clusters are another important class of these nanomaterials, with applications in catalysis and materials science.[19] The synthesis of $[\text{Au}_{11}(\text{PPh}_3)_7\text{Cl}_3]$ is a well-documented procedure.[4][14][20]

Experimental Protocol:

- Precursor Preparation: Dissolve gold(I) chloride-triphenylphosphine complex, $[\text{AuCl}(\text{PPh}_3)]$, (500 mg) in ethanol (15 mL) in a round-bottom flask.
- Reduction: While stirring the solution, slowly add a freshly prepared solution of sodium borohydride (NaBH_4) (190 mg in ethanol) to the flask. The solution will change color, indicating the formation of gold clusters.

- Reaction and Precipitation: Continue stirring the reaction mixture for 8 hours at room temperature. The product will precipitate out of the solution as a red solid.
- Purification:
 - Washing: Filter the red solid and wash it thoroughly with hexane to remove any unreacted triphenylphosphine and other by-products.[4]
 - Recrystallization: The pure $[\text{Au}_{11}(\text{PPh}_3)_7\text{Cl}_3]$ can be obtained by recrystallization. Dissolve the crude product in a minimal amount of dichloromethane and then induce crystallization by vapor diffusion of hexane into the dichloromethane solution at room temperature.[4]

Troubleshooting:

- Impure Product: The most common impurity is excess triphenylphosphine. Thorough washing with hexane is crucial for its removal.
- Crystallization Issues: If crystals do not form readily, try slow evaporation of the solvent or using a different solvent/anti-solvent system. Seeding with a small crystal from a previous successful batch can also induce crystallization.

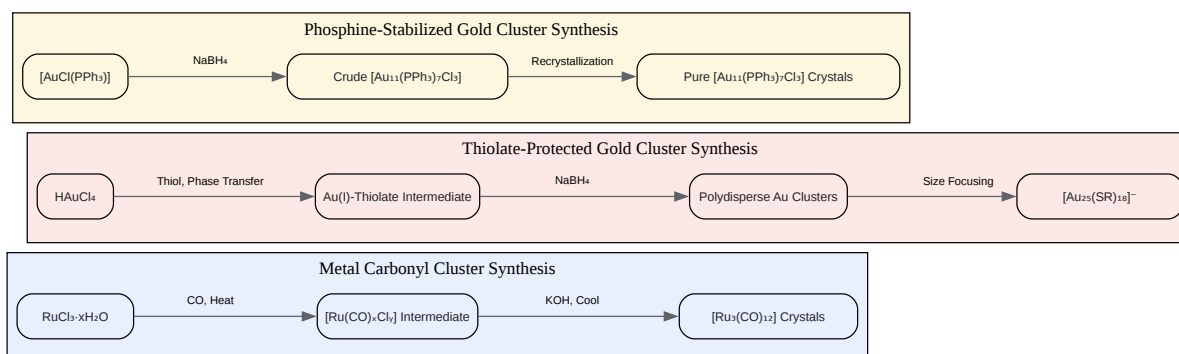
III. Characterization of Organometallic Clusters

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of organometallic clusters.[21]

Technique	Information Obtained	Key Considerations for Organometallic Clusters
Infrared (IR) Spectroscopy	Identification of functional groups, particularly carbonyl (CO) ligands.	The stretching frequency of CO ligands is sensitive to the metal's oxidation state and the cluster's overall charge, providing insights into electronic structure.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Elucidation of the ligand environment and cluster symmetry.	^1H and ^{13}C NMR are standard. For phosphine-stabilized clusters, ^{31}P NMR is particularly informative for determining the number and type of phosphine ligands.[23][24][25][26][27]
Mass Spectrometry (MS)	Determination of the precise molecular weight and composition of the cluster.	Electrospray ionization (ESI) is a soft ionization technique well-suited for characterizing intact cluster ions.[7][28]
UV-Visible Spectroscopy	Provides information about the electronic structure and size of the cluster.	The absorption spectrum is often size-dependent, especially for gold nanoclusters.
Single-Crystal X-ray Diffraction	Provides the definitive three-dimensional structure of the cluster.	Obtaining high-quality crystals can be challenging but is the gold standard for structural elucidation.

IV. Visualization of Synthetic Workflows

The synthesis of organometallic clusters can be visualized as a multi-step process. The following diagrams illustrate the general workflows for the synthesis of the three representative clusters discussed.



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Figure 1: General synthetic workflows for metal carbonyl, thiolate-protected, and phosphine-stabilized clusters.

V. Concluding Remarks and Future Outlook

The synthesis of organometallic clusters is a dynamic and evolving field. As researchers continue to push the boundaries of synthetic chemistry, we can expect the development of new methodologies for creating clusters with unprecedented complexity and functionality. The protocols and principles outlined in this guide provide a solid foundation for those entering this exciting area of research. A thorough understanding of the reaction parameters and a meticulous approach to purification and characterization are the cornerstones of success in the synthesis of these beautiful and functional molecules. The continued exploration of organometallic cluster synthesis will undoubtedly lead to new discoveries in catalysis, materials science, and beyond.

References

- Polymorphism of Au₁₁(PR₃)₇Cl₃ clusters: understanding C–H/π interaction and C–H/Cl. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [\[Link\]](#)
- New insight into a convenient base-promoted synthesis of Ru₃(CO)₁₂. (n.d.). Rsc.org. Retrieved March 14, 2026, from [\[Link\]](#)
- Wikipedia. (2024, January 23). Metal carbonyl. In Wikipedia. [\[Link\]](#)
- Various Methods of Synthesis and Applications of Gold-Based Nanomaterials: A Detailed Review. (2024, May 1). ACS Publications. [\[Link\]](#)
- Metal Carbonyl Clusters: Synthesis and Catalysis. (2021, June 4). RSC Publishing. [\[Link\]](#)
- (PDF) Effect of reducing agents on the synthesis of anisotropic gold nanoparticles. (n.d.). ResearchGate. Retrieved March 14, 2026, from [\[Link\]](#)
- Synthesis of Heterometal Cluster Complexes by the Reaction of Cobaltadichalcogenolato Complexes with Groups 6 and 8 Metal Carbonyls. (n.d.). Academia.edu. Retrieved March 14, 2026, from [\[Link\]](#)
- Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. (n.d.). ResearchGate. Retrieved March 14, 2026, from [\[Link\]](#)
- Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. (2023, January 25). ACS Publications. [\[Link\]](#)
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [\[Link\]](#)
- Polynuclear organometallic clusters: synthesis, structure, and reactivity studies. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 14, 2026, from [\[Link\]](#)
- Controlling ultrasmall gold nanoparticles with atomic precision. (2020, December 22). RSC Publishing. [\[Link\]](#)
- Structurally Similar Triphenylphosphine-Stabilized Undecagolds, Au₁₁(PPh₃)₇Cl₃ and [Au₁₁(PPh₃)₈Cl₂]Cl, Exhibit Distinct Ligand Exchange Pathways with Glutathione. (n.d.).

PMC. Retrieved March 14, 2026, from [\[Link\]](#)

- Why use reducing agents in nanoparticles synthesis? (2016, February 7). ResearchGate. [\[Link\]](#)
- Structurally Similar Triphenylphosphine-Stabilized Undecagolds, Au₁₁(PPh₃)₇Cl₃ and [Au₁₁(PPh₃)₈Cl₂]Cl, Exhibit Distinct Ligand Exchange Pathways with Glutathione. (2014, August 29). Journal of the American Chemical Society. [\[Link\]](#)
- Reproducible high-yield syntheses of [Ru₃(CO)₁₂], [H₄Ru₄(CO)₁₂], and [Ru₆C(CO)₁₆]₂– by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl₃·nH₂O. (2025, August 6). ResearchGate. [\[Link\]](#)
- Preparation, Chiroptical and Photoluminescence Studies of Size Selected Gold Nanoclusters. (2017, January 1). Natural Sciences Publishing. [\[Link\]](#)
- Intermetalloid and Heterometallic Clusters Combining p-Block (Semi)Metals with d- or f-Block Metals. (2019, May 28). Chemical Reviews - ACS Publications. [\[Link\]](#)
- Synthesis of Heterometal Cluster Complexes by the Reaction of Cobaltadichalcogenolato Complexes with Groups 6 and 8 Metal Carbonyls. (2006, January 4). Inorganic Chemistry - ACS Publications. [\[Link\]](#)
- General techniques for handling air-sensitive compounds. (2023, October 31). Oxford Academic. [\[Link\]](#)
- Synthesis of (heterometallic) oxo clusters, from early transition metals, by precision hydrolysis. (2025, October 26). ChemRxiv. [\[Link\]](#)
- Exploration of Formation and Size-Evolution Pathways of Thiolate-Gold Nanoclusters in the CO-Directed [Au₂₅(SR)₁₈][–] Synthesis. (2020, August 5). Scilit. [\[Link\]](#)
- Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. (n.d.). ACS Publications. Retrieved March 14, 2026, from [\[Link\]](#)
- A rapid, high yield size-selective precipitation method for generating Au nanoparticles in organic solvents with tunably monodisperse size distributions and replaceable ligands. (n.d.).

RSC Publishing. Retrieved March 14, 2026, from [\[Link\]](#)

- Organometallic synthesis, reactivity and catalysis in the solid state using well-defined single-site species. (n.d.). PMC. Retrieved March 14, 2026, from [\[Link\]](#)
- 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved March 14, 2026, from [\[Link\]](#)
- Controlled reduction for size selective synthesis of thiolate-protected gold nanoclusters Au_n (n = 20, 24, 39, 40). (2012, May 30). ResearchGate. [\[Link\]](#)
- Low-temperature phosphorus-31 NMR studies of metal phosphine clusters. (1991, April 1). R Discovery. [\[Link\]](#)
- Aggregation and Precipitation of Gold Nanoparticle Clusters in Carbon Dioxide-Gas-Expanded Liquid Dimethyl Sulfoxide. (2014, June 5). The Journal of Physical Chemistry C - ACS Publications. [\[Link\]](#)
- Understanding ligand effects in gold clusters using mass spectrometry. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [\[Link\]](#)
- Cluster intermediates in an organometallic synthesis of palladium telluride PdTe. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved March 14, 2026, from [\[Link\]](#)
- Section 10.3: Characterization of Organometallic Complexes. (2023, August 21). Chemistry LibreTexts. [\[Link\]](#)
- Solvation Effects in Organic Chemistry. (2022, February 4). ACS Publications. [\[Link\]](#)
- Organometallic compound - Metal Clusters. (n.d.). Britannica. Retrieved March 14, 2026, from [\[Link\]](#)
- Monitoring the oxidation of Phosphine ligands using ³¹P NMR. (2023, March 13). Magritek. [\[Link\]](#)
- Solvent Effects in Organometallic Reactions. VI. A Kinetic Role of Base. (n.d.). SciSpace. Retrieved March 14, 2026, from [\[Link\]](#)

- Synthesis and Characterization of the Highly Unstable Metalloid Cluster $\text{Ag}_{64}(\text{PnBu}_3)_{16}\text{Cl}_6$. (2020, July 1). Wiley Online Library. [\[Link\]](#)
- 3 - Organic Syntheses Procedure. (n.d.). Retrieved March 14, 2026, from [\[Link\]](#)
- One-Pot Synthesis of $\text{Au}_{11}(\text{PPh}_2\text{Py})_7\text{Br}_3$ for the Highly Chemoselective Hydrogenation of Nitrobenzaldehyde. (2015, November 18). ACS Catalysis. [\[Link\]](#)
- The effect of solvents on reactions of organo-metallic compounds : The increasing reactivity of organo-magnesium compounds in solvating media. (n.d.). R Discovery. Retrieved March 14, 2026, from [\[Link\]](#)
- (PDF) Synthesis and characterization of $[\text{RuCo}_3(\text{CO})_{12}]^-$ clusters. Effective catalyst precursors for the homologation of methanol. (n.d.). ResearchGate. Retrieved March 14, 2026, from [\[Link\]](#)
- Metal cluster_1.pdf. (n.d.). Retrieved March 14, 2026, from [\[Link\]](#)
- Solvent Effects in Organometallic Reactions. II. (n.d.). Journal of the American Chemical Society. Retrieved March 14, 2026, from [\[Link\]](#)
- New routes to the preparation of $[\text{Ru}_3(\text{CO})_{12}]$, $[\text{H}_4\text{Ru}_4(\text{CO})_{12}]$, $[\text{RuCl}_2(\text{pPh}_3)_3]$ and $[\text{RuCl}_2(\text{cod})]_n$ from anglo platinum refinery. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [\[Link\]](#)
- 11 and Inorganic Chemistry-III MODULE No. : 5 and Reactions of metal carbonyls. (n.d.). e-PG Pathshala. Retrieved March 14, 2026, from [\[Link\]](#)
- From Spectra to Structure: AI-Powered ^{31}P NMR Interpretation. (2025, July 16). PMC - NIH. [\[Link\]](#)
- Monitoring Lead–Phosphorus Interactions Through ^{31}P -NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2025, July 26). MDPI. [\[Link\]](#)
- SYNTHESIS, CHARACTERIZATION AND X-RAY STUDIES OF SOME P, As AND Sb LIGANDS SUBSTITUTED CLUSTER COMPLEXES OF $\text{Ru}_3(\text{CO})_{12}$ SITI S. (n.d.). Universiti Sains Malaysia. Retrieved March 14, 2026, from [\[Link\]](#)

- PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. (n.d.). ResearchGate. Retrieved March 14, 2026, from [[Link](#)]
- MODULE 1: METAL CARBONYLS. (n.d.). Nptel. Retrieved March 14, 2026, from [[Link](#)]

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Sources

1. Organometallic compound - Metal Clusters | Britannica [[britannica.com](https://www.britannica.com)]
2. Polynuclear organometallic clusters: synthesis, structure, and reactivity studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
3. pubs.acs.org [pubs.acs.org]
4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5. nchr.elsevierpure.com [nchr.elsevierpure.com]
6. pubs.acs.org [pubs.acs.org]
7. researchgate.net [researchgate.net]
8. researchgate.net [researchgate.net]
9. Controlling ultrasmall gold nanoparticles with atomic precision - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05363E [pubs.rsc.org]
10. pubs.acs.org [pubs.acs.org]
11. eprints.usm.my [eprints.usm.my]
12. rsc.org [rsc.org]
13. researchgate.net [researchgate.net]
14. pubs.acs.org [pubs.acs.org]
15. agapie.caltech.edu [agapie.caltech.edu]
16. researchgate.net [researchgate.net]
17. naturalspublishing.com [naturalspublishing.com]

- 18. A rapid, high yield size-selective precipitation method for generating Au nanoparticles in organic solvents with tunably monodisperse size distributions and replaceable ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structurally Similar Triphenylphosphine-Stabilized Undecagolds, Au₁₁(PPh₃)₇Cl₃ and [Au₁₁(PPh₃)₈Cl₂]Cl, Exhibit Distinct Ligand Exchange Pathways with Glutathione - PMC [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Monitoring the oxidation of Phosphine ligands using ³¹P NMR - Magritek [magritek.com]
- 26. From Spectra to Structure: AI-Powered ³¹P NMR Interpretation - PMC [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Gold Clusters and Nanoparticles Using Cinnamon Extract—A Mechanism and Kinetics Study [mdpi.com]
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